molecular formula C14H16O B12603954 1-(Hept-1-en-5-yn-4-yl)-4-methoxybenzene CAS No. 648433-40-3

1-(Hept-1-en-5-yn-4-yl)-4-methoxybenzene

Katalognummer: B12603954
CAS-Nummer: 648433-40-3
Molekulargewicht: 200.28 g/mol
InChI-Schlüssel: BMJRMNAXWQGTHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Hept-1-en-5-yn-4-yl)-4-methoxybenzene is an organic compound characterized by the presence of a hept-1-en-5-yn-4-yl group attached to a methoxybenzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hept-1-en-5-yn-4-yl)-4-methoxybenzene typically involves the coupling of a hept-1-en-5-yn-4-yl halide with a methoxybenzene derivative under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like palladium acetate. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Hept-1-en-5-yn-4-yl)-4-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Introduction of halogenated derivatives or other functionalized benzene rings.

Wissenschaftliche Forschungsanwendungen

1-(Hept-1-en-5-yn-4-yl)-4-methoxybenzene has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(Hept-1-en-5-yn-4-yl)-4-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

  • 1-(Hept-1-en-5-yn-4-yl)-3,4-dimethoxybenzene
  • 5-(Hept-1-en-5-yn-4-yl)-2H-1,3-benzodioxole
  • 2-(Hept-1-en-5-yn-4-yl)-1,3,5-trimethylbenzene

Comparison: 1-(Hept-1-en-5-yn-4-yl)-4-methoxybenzene is unique due to the presence of a methoxy group on the benzene ring, which can influence its reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject for research and development.

Eigenschaften

CAS-Nummer

648433-40-3

Molekularformel

C14H16O

Molekulargewicht

200.28 g/mol

IUPAC-Name

1-hept-1-en-5-yn-4-yl-4-methoxybenzene

InChI

InChI=1S/C14H16O/c1-4-6-12(7-5-2)13-8-10-14(15-3)11-9-13/h4,8-12H,1,6H2,2-3H3

InChI-Schlüssel

BMJRMNAXWQGTHX-UHFFFAOYSA-N

Kanonische SMILES

CC#CC(CC=C)C1=CC=C(C=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.